molecular formula C25H48O2 B1235135 Heptyl oleate CAS No. 42254-63-7

Heptyl oleate

Cat. No.: B1235135
CAS No.: 42254-63-7
M. Wt: 380.6 g/mol
InChI Key: XSCIEKYDPGHXMD-YPKPFQOOSA-N
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Description

Heptyl oleate (CAS: Not explicitly provided in evidence; molecular formula inferred as C₂₅H₄₈O₂) is an ester synthesized via the esterification of oleic acid (a C18 monounsaturated fatty acid) and heptanol (a C7 alcohol). It is widely recognized in biochemical and industrial applications for its hydrophobic properties and role as a substrate in lipase activity assays. Research highlights its utility in discriminating lipases from other hydrolases (e.g., proteases, esterases) due to its selective synthesis by lipases under water-restricted conditions . Its structural features, including a long alkyl chain and unsaturated ester bond, contribute to its low water solubility and compatibility with lipid-based formulations.

Properties

CAS No.

42254-63-7

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

heptyl (Z)-octadec-9-enoate

InChI

InChI=1S/C25H48O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h13-14H,3-12,15-24H2,1-2H3/b14-13-

InChI Key

XSCIEKYDPGHXMD-YPKPFQOOSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCC

Other CAS No.

42254-63-7

Synonyms

heptyl oleate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares heptyl oleate with structurally analogous esters, emphasizing molecular characteristics and solubility:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Profile
This compound C₂₅H₄₈O₂ 380.65 C7 alcohol + C18 unsaturated acid Insoluble in water; soluble in oils, hexane
Ethyl Oleate C₂₀H₃₈O₂ 310.51 Ethanol + oleic acid Miscible with oils; slightly soluble in ethanol
Heptyl Undecenoate C₁₈H₃₄O₂ 282.46 C7 alcohol + C11 unsaturated acid Hydrophobic; used in cosmetic emollients
Allyl Heptanoate C₁₀H₁₈O₂ 170.25 Allyl alcohol + heptanoic acid Soluble in ethanol; used in flavorings
Manganese Oleate C₃₆H₆₆MnO₄ 617.84 Metal salt of oleic acid Insoluble in water; industrial catalyst
Key Observations:
  • Chain Length and Branching: this compound’s long alkyl chain (C7) and unsaturated acid moiety contrast with shorter-chain analogs like ethyl oleate, resulting in higher viscosity and thermal stability. Allyl heptanoate’s allyl group enhances reactivity, making it suitable for fragrances .
  • Polarity: Ethyl oleate’s shorter alcohol chain increases polarity compared to this compound, improving miscibility with ethanol .
  • Metal Salts : Manganese oleate, a metal-organic compound, exhibits distinct catalytic properties unrelated to esterase/lipase interactions .

Q & A

Q. What are the standard laboratory synthesis protocols for heptyl oleate, and how can purity be validated?

this compound is synthesized via esterification of heptanol and oleic acid, typically catalyzed by acid (e.g., H₂SO₄) or enzymatic agents. A detailed protocol includes:

  • Reaction conditions : Temperature (80–120°C), molar ratio optimization (heptanol:oleic acid = 1:1 to 1:1.2), and solvent selection (e.g., toluene for azeotropic water removal).
  • Purification : Column chromatography or fractional distillation to isolate the ester.
  • Validation : Nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment (>95%), and thin-layer chromatography (TLC) for intermediate checks .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Spectroscopy :
  • FT-IR : Confirms ester bond formation (C=O stretch at ~1740 cm⁻¹) and absence of unreacted carboxylic acid (O-H stretch absent at 2500–3300 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., ester methylene groups at δ 4.0–4.3 ppm) and carbon backbone integrity .
    • Chromatography :
  • HPLC : Quantifies residual reactants and byproducts using reverse-phase C18 columns.
  • GC-MS : Detects volatile impurities and validates molecular weight (MW 326.5 g/mol) .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound synthesis for consistent experimental outcomes?

Variability arises from catalyst efficiency, reactant purity, and temperature fluctuations. Mitigation strategies:

  • Quality control : Implement in-process monitoring (e.g., TLC at 30-minute intervals) to track reaction progression.
  • Statistical design : Use response surface methodology (RSM) to optimize reaction parameters and reduce variability .
  • Standardization : Report detailed protocols for solvent drying, catalyst activation, and purification thresholds in supplementary materials to enhance reproducibility .

Q. What strategies resolve discrepancies between computational predictions and experimental data in this compound’s physicochemical properties?

  • Molecular dynamics (MD) simulations : Compare predicted logP (octanol-water partition coefficient) with experimental shake-flask method results. Adjust force-field parameters if deviations exceed 10%.
  • Thermogravimetric analysis (TGA) : Validate decomposition temperatures against density functional theory (DFT) calculations. Cross-reference with ferric oleate studies for coordination behavior insights .

Q. How should researchers design experiments to study this compound’s metabolic interactions in biological systems?

  • In vitro models : Use liver microsomes or hepatocytes to assess ester hydrolysis rates. Monitor oleic acid release via LC-MS.
  • In vivo protocols : Administer radiolabeled this compound (e.g., ¹⁴C-labeled) in animal models to track biodistribution and metabolite accumulation. Include negative controls (e.g., unlabeled ester) and statistical validation of dose-response curves .

Methodological and Analytical Challenges

Q. What are the best practices for ensuring assay validity when studying this compound’s stability under varying pH and temperature conditions?

  • Accelerated stability testing : Incubate this compound in buffers (pH 2–10) at 40°C/75% RH. Sample at 0, 1, 3, and 6 months.
  • Data analysis : Use Arrhenius kinetics to predict shelf life. Report degradation products via GC-MS and statistical confidence intervals (e.g., 95% CI) .

Q. How can researchers reconcile conflicting data from different characterization techniques (e.g., NMR vs. HPLC purity results)?

  • Cross-validation : Repeat NMR with deuterated solvents to rule out solvent artifacts. Compare HPLC retention times with authentic standards.
  • Error analysis : Quantify instrument-specific biases (e.g., HPLC detector sensitivity limits) and report method-specific uncertainties in supplementary files .

Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting this compound data in publications to ensure clarity and reproducibility?

  • Tables/Figures : Include raw data (e.g., NMR shifts, HPLC peak areas) in tables. Use figures for comparative analyses (e.g., TGA curves across batches).
  • Supplementary materials : Provide synthesis protocols, spectral raw files, and statistical code. Reference these files in the main text using hyperlinks .
  • Ethical reporting : Disclose all modifications to published methods and conflicts of interest (e.g., reagent suppliers) .

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